6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antitumor and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5-nitroaniline with 2-mercaptoimidazole in the presence of a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods
While specific industrial production methods for 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, bases like sodium hydride (NaH)
Major Products Formed
Reduction: 6-(2,4-Dichloro-5-aminophenyl)imidazo[2,1-b]thiazole
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Sulfoxides or sulfones of the thiazole ring
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its antitumor activity, particularly in the development of new cancer therapies.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. Molecular docking studies have shown that this compound can bind to the active sites of these enzymes, thereby disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole
- 6-(2,4-Dichloro-5-methylphenyl)imidazo[2,1-b]thiazole
- 6-(2,4-Dichloro-5-fluorophenyl)imidazo[2,1-b]thiazole
Uniqueness
6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole is unique due to the presence of both nitro and dichloro substituents on the phenyl ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
CAS No. |
183667-90-5 |
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Molecular Formula |
C11H5Cl2N3O2S |
Molecular Weight |
314.1 g/mol |
IUPAC Name |
6-(2,4-dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H5Cl2N3O2S/c12-7-4-8(13)10(16(17)18)3-6(7)9-5-15-1-2-19-11(15)14-9/h1-5H |
InChI Key |
DQMWNFHFONZNLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=CN21)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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